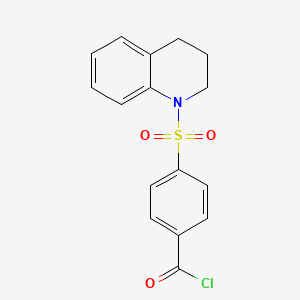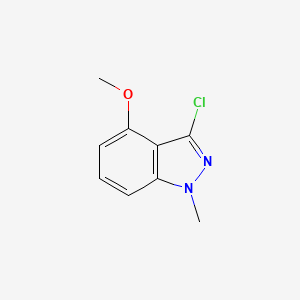
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
Overview
Description
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene is an organic compound composed of two bromomethyl groups, one chlorine atom, and two fluorine atoms attached to a benzene ring. It is an important precursor for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in different reactions. This compound can be synthesized through a variety of methods, including a Friedel-Crafts reaction, a palladium-catalyzed reaction, and a reaction with bromine and methylene chloride.
Scientific Research Applications
Bromomethylation of Aromatic Hydrocarbons
Research by Nazarov and Semenovsky (1958) investigated the bromomethylation of aromatic hydrocarbons like toluene, ethylbenzene, and cumene. They found high yields of mono(bromomethyl) derivatives, indicating the potential use of 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene in similar bromomethylation reactions (Nazarov & Semenovsky, 1958).
Vibrational Analysis of Substituted Benzenes
A study by Reddy and Rao (1994) on trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene and 1-bromo-3,5-difluorobenzene, highlights the importance of vibrational analysis in understanding the properties of substituted benzenes. This suggests that this compound could be significant in vibrational spectroscopy research (Reddy & Rao, 1994).
Synthesis and Structural Studies
The synthesis of various halogenated compounds, as explored by researchers like Horio et al. (1996) and Schlosser & Heiss (2003), demonstrates the utility of compounds like this compound in creating complex molecules for further applications in chemistry (Horio et al., 1996), (Schlosser & Heiss, 2003).
Applications in Polymer Science
Uhrich et al. (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to the synthesis of hyperbranched polyethers. This indicates potential applications of this compound in the field of polymer science and materials engineering (Uhrich et al., 1992).
Electrosynthesis and Catalysis
The work of Du & Peters (2010) on the electrochemical reduction of halogenated nitrobenzenes may have implications for similar compounds like this compound, particularly in the field of electrosynthesis and catalysis (Du & Peters, 2010).
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways.
Safety and Hazards
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNVQIPCUVOBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257010 | |
| Record name | 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373921-07-3 | |
| Record name | 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)


![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433164.png)
![(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1433165.png)
![methyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1433169.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1433170.png)
![2,5-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1433175.png)

![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)


